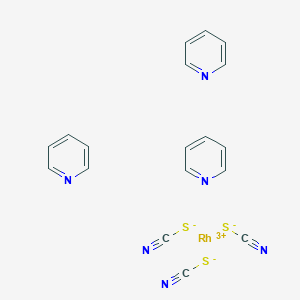
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-: is a coordination compound with the molecular formula C18H15N6RhS3 and a molecular weight of 514.461 g/mol This compound features a rhodium center coordinated to three pyridine ligands and three thiocyanate ligands, forming a complex structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium salts with pyridine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves mixing the rhodium salt with an excess of pyridine and thiocyanate ligands in a suitable solvent, followed by heating and stirring to ensure complete coordination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodium salts and ligands to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using excess ligands or under specific pH conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation. Its unique coordination environment allows for selective and efficient catalysis.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted cancer therapies.
Medicine: The compound’s potential anticancer properties are being explored in preclinical studies. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of particular interest.
Industry: In the industrial sector, Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency of various chemical processes.
作用机制
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with proteins, affecting their function and leading to cell death.
相似化合物的比较
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Comparison: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center Compared to similar compounds, it exhibits distinct catalytic properties and biological activities
属性
CAS 编号 |
76898-77-6 |
|---|---|
分子式 |
C18H15N6RhS3 |
分子量 |
514.5 g/mol |
IUPAC 名称 |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
InChI 键 |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)

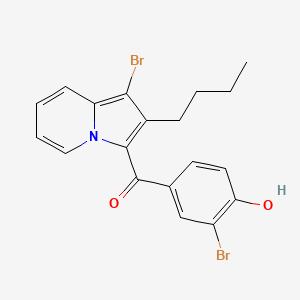
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
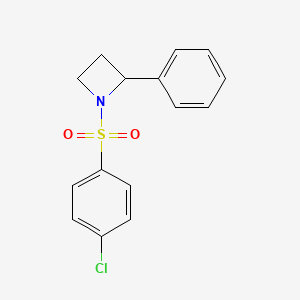
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)
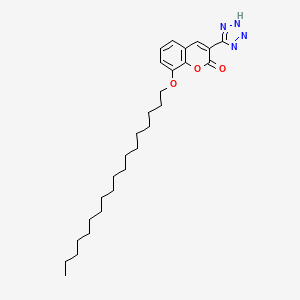
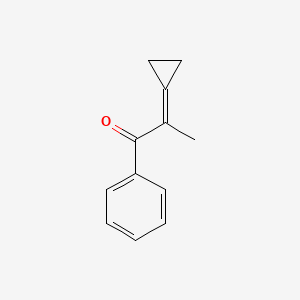
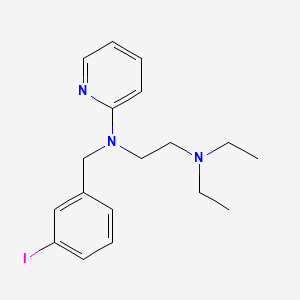

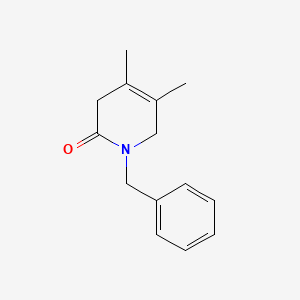

![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
